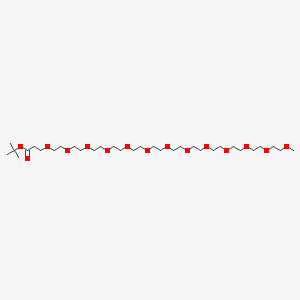
m-PEG13-Boc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG13-Boc involves the reaction of methoxy-polyethylene glycol with tert-butyl chloroformate under basic conditions. The reaction typically proceeds as follows:
- Dissolve methoxy-polyethylene glycol in anhydrous dichloromethane.
- Add a base such as triethylamine to the solution.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by precipitation or chromatography to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reactors for the reaction.
- Continuous monitoring of reaction conditions to ensure high yield and purity.
- Advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
m-PEG13-Boc undergoes various chemical reactions, including:
Deprotection: The tert-butyl ester group can be removed under acidic conditions to yield the free carboxylic acid.
Substitution: The methoxy group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane is commonly used for deprotection reactions.
Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.
Major Products Formed
Deprotection: The major product formed is methoxy-polyethylene glycol with a free carboxylic acid group.
Substitution: The products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
m-PEG13-Boc is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Enhances the pharmacokinetic properties of therapeutic molecules, making them more effective in drug delivery.
Industry: Used in the development of advanced materials and drug formulations
Mecanismo De Acción
m-PEG13-Boc acts as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The compound connects two ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparación Con Compuestos Similares
Similar Compounds
Methyltetrazine-PEG13-Boc: Another polyethylene glycol-based linker used in PROTAC synthesis.
Methyltetrazine-PEG13-acid: Similar to m-PEG13-Boc but with a terminal carboxylic acid group.
Uniqueness
This compound is unique due to its tert-butyl ester group, which provides stability and can be easily removed under acidic conditions. This makes it a versatile linker for various applications in PROTAC synthesis and other research areas .
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H64O15/c1-32(2,3)47-31(33)5-6-35-9-10-37-13-14-39-17-18-41-21-22-43-25-26-45-29-30-46-28-27-44-24-23-42-20-19-40-16-15-38-12-11-36-8-7-34-4/h5-30H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXVOXKPKDPSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














